molecular formula C13H15NO2S B2759544 Tert-butyl 3-amino-1-benzothiophene-2-carboxylate CAS No. 2248316-55-2

Tert-butyl 3-amino-1-benzothiophene-2-carboxylate

Cat. No.: B2759544
CAS No.: 2248316-55-2
M. Wt: 249.33
InChI Key: KYGFYNOMWUEYGU-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1-benzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene core. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives with suitable electrophiles.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of acid catalysts like sulfuric acid or using coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiophenes, and various amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-amino-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-benzothiophene-2-carboxylate: Lacks the tert-butyl group, resulting in different solubility and stability properties.

    Tert-butyl 3-amino-1-indole-2-carboxylate: Contains an indole core instead of benzothiophene, leading to variations in biological activity.

    Tert-butyl 3-amino-1-thiophene-2-carboxylate: Features a thiophene ring, which affects its reactivity and applications.

Uniqueness

Tert-butyl 3-amino-1-benzothiophene-2-carboxylate is unique due to its combination of the benzothiophene core and the tert-butyl ester group. This structure imparts specific physicochemical properties, such as enhanced lipophilicity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-amino-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)11-10(14)8-6-4-5-7-9(8)17-11/h4-7H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGFYNOMWUEYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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